![molecular formula C14H11N3S B11860379 2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine CAS No. 60722-74-9](/img/structure/B11860379.png)
2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine
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Overview
Description
2-(Naphthalen-2-ylthio)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a naphthylthio group at the 2-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylthio)pyrimidin-4-amine typically involves the nucleophilic substitution of a halogenated pyrimidine with a naphthylthiol. One common method includes the reaction of 2-chloropyrimidine with naphthalene-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Antitumor Mechanisms
In a study published in the European Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were synthesized and tested for their antitumor activity. The results indicated that modifications to the naphthalene moiety significantly influenced the compound's efficacy against cancer cell lines, suggesting that structural optimization could enhance its therapeutic potential .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine core could improve the compound's activity against resistant strains of bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µM) | Activity |
---|---|---|
Compound A | 4 | Active against Mtb |
Compound B | 8 | Moderate activity |
Compound C | 16 | Low activity |
This table summarizes findings from a study that assessed various derivatives for their minimum inhibitory concentration (MIC) values against Mtb, indicating the importance of the naphthalene substitution in enhancing antimicrobial efficacy .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit key inflammatory pathways, suggesting that this pyrimidine derivative could serve as a scaffold for developing new anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylthio)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various cellular pathways, which may explain its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-2-yl)pyrimidin-2-amine
- 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines
Uniqueness
2-(Naphthalen-2-ylthio)pyrimidin-4-amine is unique due to the presence of both a naphthylthio group and an amino group on the pyrimidine ringIts structure provides a balance between hydrophobic and hydrophilic properties, making it a versatile compound for various scientific research applications .
Biological Activity
The compound 2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine, a pyrimidine derivative with a naphthalenyl sulfanyl group, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be depicted as follows:
This compound is synthesized through various methods that typically involve the reaction of naphthalene derivatives with pyrimidine-based scaffolds. The presence of the sulfanyl group is crucial for its biological activity.
Biological Activity Overview
Research findings indicate that this compound exhibits diverse biological activities, including:
-
Antitumor Activity :
- The compound has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. In vitro studies demonstrate that it possesses an IC50 value in the low nanomolar range against DHFR, indicating potent inhibitory effects on tumor cell proliferation .
- Additionally, it has been tested against various human tumor cell lines, with growth inhibition values (GI50) indicating significant cytotoxicity .
-
Antimicrobial Properties :
- Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated MIC values comparable to established antibiotics against resistant strains of Staphylococcus aureus and Enterococcus faecium .
- The compound's naphthalenyl moiety enhances its antimicrobial potency, making it a candidate for further development as an antimicrobial agent .
- Mechanism of Action :
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Biological Activity | Cell Line/Organism | IC50/GI50 (µM) | Reference |
---|---|---|---|
DHFR Inhibition | Human Tumor Cells | 0.066 | |
Antimicrobial Activity | S. aureus | 0.5 | |
Antimicrobial Activity | E. faecium | 0.5 |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- In Vitro Antitumor Studies :
-
Antimicrobial Efficacy :
- Research demonstrated that derivatives containing the naphthalenyl group exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other compounds lacking this moiety . This indicates a promising avenue for developing new treatments for antibiotic-resistant infections.
Properties
CAS No. |
60722-74-9 |
---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H11N3S/c15-13-7-8-16-14(17-13)18-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17) |
InChI Key |
LHVKJZQPAKXKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=NC=CC(=N3)N |
Origin of Product |
United States |
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